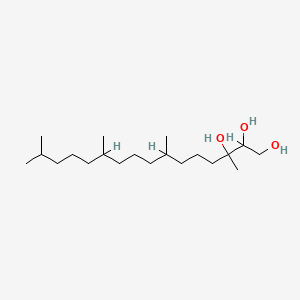
Phytantriol
Descripción general
Descripción
Phytantriol, also known as all-rac-phytantriol or all-rac-α-tocopherol, is a naturally occurring phytochemical found in plants and is a major component of many polyunsaturated fatty acids. It is an important source of dietary antioxidants and is commonly used in food, beverages, and nutraceuticals. This compound has been studied extensively for its potential role in the prevention and treatment of various illnesses and has been found to possess a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Liquid Crystal Nanostructure and Drug Delivery
Phytantriol exhibits lyotropic phase behavior, forming bicontinuous cubic liquid crystalline structures and reversed hexagonal phase in excess water. Its interaction with vitamin E acetate and F127 polymer influences these structures, making it a potential alternative lipid for preparing liquid crystalline systems with unique properties, potentially useful in drug delivery systems (Dong et al., 2006).
Phase Behavior Research
This compound in water shows a phase sequence of reversed micellar, lamellar, cubic phase, and reversed hexagonal phase at varying temperatures, similar to aqueous glycerol monooleate. This similarity makes this compound an interesting subject for scientific and technical applications, particularly in exploring various liquid crystalline phases (Barauskas & Landh, 2003).
Neutron Scattering Studies
This compound's cubosomes can change their internal structure to trigger bioactive payload release or alter membrane curvature around proteins. Deuterated this compound facilitates neutron scattering studies to probe material distribution within these particles, aiding research in nanotechnology and materials science (Yepuri et al., 2019).
Embolic Agent and Sustained Drug Release
This compound-based liquid crystal could be used as a novel embolic agent for sustained drug release, showing potential in clinical applications for vascular embolization and controlled drug delivery. This application is significant in the field of medical treatment and drug delivery systems (Qin et al., 2016).
Electrical Conductivity Studies
The study of this compound Q224 cubic phase films reveals their utility in ion conductivity and conductivity switching effects. This research has implications in the fields of electrical engineering and materials science (Brown et al., 2017).
Protein Release Kinetics
This compound and glyceryl monooleate matrices, when combined with water, show potential for sustained release of hydrophilic proteins. This makes them suitable for applications like antigen-delivery systems, crucial in vaccine development and drug delivery research (Rizwan et al., 2009).
Transdermal Delivery System
This compound-based liquid crystal preparations have been examined for transdermal administration of certain compounds. This research is pivotal in developing new methods for drug delivery through the skin, broadening the scope of pharmaceutical applications (Wan et al., 2018).
In Situ Liquid Crystal Gel for Vaginal Delivery
This compound-based in situ liquid crystal gels show promise for vaginal delivery of drugs. Their ability to transform into cubic liquid crystal gels upon contact with vaginal fluid makes them a potential strategy for overcoming limitations of traditional treatments in vaginal drug delivery (Jie et al., 2019).
NMR Study on Hydration and Molecular Interaction
NMR technology has been used to study this compound-based lyotropic liquid crystals, providing insights into their formation and hydration states. This research is vital for a deeper understanding of this compound-based nanodrug delivery systems (Lu et al., 2022).
Mecanismo De Acción
Target of Action
Phytantriol is a unique active ingredient primarily used in skin care and hair care applications . It targets the skin and hair, where it functions to increase the deposition of panthenol, ethyl-panthenol, and keratin amino acids .
Mode of Action
This compound interacts with its targets (skin and hair) by increasing the deposition of panthenol, ethyl-panthenol, and keratin amino acids . This interaction results in improved moisture retention in skin and hair, and helps vitamins and amino acids penetrate .
Biochemical Pathways
It is known that this compound-based lyotropic liquid crystals (llcs) have emerged as a new nanodrug delivery system . These LLCs are systems of amphiphilic molecules that form spontaneously in a solvent .
Pharmacokinetics
This compound-based formulations have been shown to provide a dramatic sustained-release effect for drugs on oral administration . For instance, a study showed that the oral bioavailability of cinnarizine using a this compound formulation was 41%, compared to 19% for a GMO formulation and 6% for an aqueous suspension . The this compound formulation provided a T max for cinnarizine of 33 h, with absorption apparent up to 55 h after administration .
Result of Action
This compound significantly improves water retention, strengthens damaged hair, and visibly prevents color-wash-out . In the context of drug delivery, this compound-based formulations have been shown to improve the therapeutic potential of drugs .
Action Environment
The action of this compound can be influenced by environmental factors such as hydration states . For instance, the formation of this compound-based LLCs is closely related to the water content and temperature of the system
Safety and Hazards
Direcciones Futuras
Phytantriol-based lyotropic liquid crystals (LLCs) have emerged as a new nanodrug delivery system . The anti-cancer potential of berberine-incorporated this compound-based LCNs has not yet been investigated . This could lead to methods of triggered release of drugs and biomolecules by the simple addition of water which could be critical for drug delivery applications .
Análisis Bioquímico
Biochemical Properties
Phytantriol plays a significant role in biochemical reactions due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic molecules . It enhances the deposition of vitamins and amino acids in the skin and hair, improving their penetration and effectiveness . This compound interacts with enzymes such as lipases and esterases, which facilitate its breakdown and assimilation in biological systems . Additionally, it forms liquid crystalline nanoparticles that can encapsulate and deliver bioactive compounds, enhancing their stability and bioavailability .
Cellular Effects
This compound has been shown to influence various cellular processes. In non-small-cell lung cancer cells, this compound-loaded nanoparticles decreased cell proliferation, migration, and colony-forming activity . This effect is mediated through the upregulation of tumor suppressor genes such as PTEN and P53, and the downregulation of genes like KRT18 . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, altering their structure and function . This compound can inhibit or activate enzymes, depending on the context, and modulate gene expression by interacting with transcription factors . Its amphiphilic nature allows it to integrate into cell membranes, affecting membrane fluidity and permeability . These interactions contribute to its ability to enhance the delivery and efficacy of bioactive compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is relatively stable under standard conditions but can degrade under extreme pH or temperature . Long-term studies have shown that this compound maintains its moisturizing and protective properties over extended periods . Its efficacy may decrease with prolonged exposure to environmental stressors . In vitro and in vivo studies have demonstrated that this compound can have lasting effects on cellular function, including sustained improvements in moisture retention and barrier function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and exhibits beneficial effects such as enhanced moisture retention and reduced inflammation . At high doses, this compound can cause adverse effects, including skin irritation and sensitization . Threshold effects have been observed, where the benefits plateau or diminish beyond a certain dosage . Toxicological studies have shown that this compound has a high oral LD50 value, indicating low acute toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as lipases and esterases, which break it down into smaller molecules that can be further processed by the body . This compound can affect metabolic flux by altering the levels of metabolites and influencing the activity of metabolic enzymes . Its amphiphilic nature allows it to interact with both lipid and aqueous phases, facilitating its integration into various metabolic processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its amphiphilic properties, allowing it to reach intracellular targets . This compound can also be transported by binding proteins and lipoproteins, which facilitate its distribution in the body . Its localization and accumulation can be influenced by factors such as pH, temperature, and the presence of other biomolecules .
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical structure and interactions with cellular components. It can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its effects . Targeting signals and post-translational modifications can direct this compound to these locations, enhancing its activity and function . Its ability to integrate into cell membranes also allows it to modulate membrane-associated processes .
Propiedades
IUPAC Name |
3,7,11,15-tetramethylhexadecane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O3/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-20(5,23)19(22)15-21/h16-19,21-23H,6-15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIHFIDULQUVJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868315 | |
| Record name | 3,7,11,15-Tetramethylhexadecane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74563-64-7 | |
| Record name | Phytantriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74563-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phytantriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074563647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,7,11,15-Tetramethylhexadecane-1,2,3-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7,11,15-tetramethylhexadecane-1,2,3-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHYTANTRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LVI07A72W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Anilinophenoxy)acetic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1228094.png)
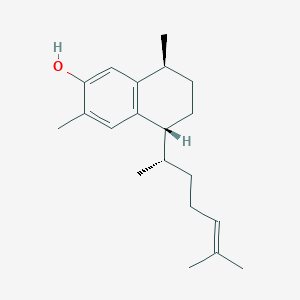


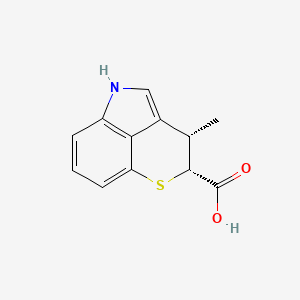

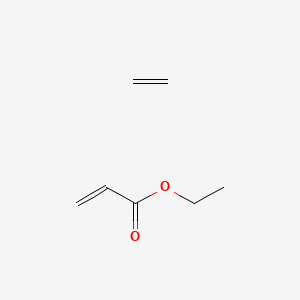


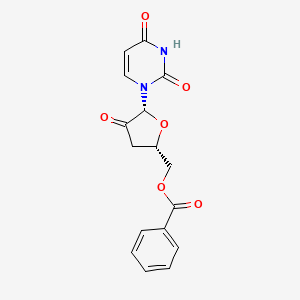

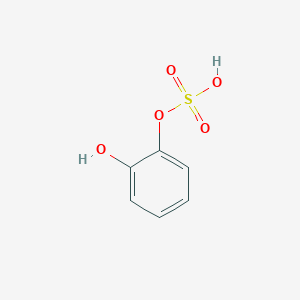

![(2S)-2-[[(3S,6S,9S,12S)-12-[[(2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoyl]amino]-9-(1H-indol-3-ylmethyl)-5,8,11,14-tetraoxo-6-(phenylmethyl)1,4,7,10-tetrazacyclotetradecane-3-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B1228118.png)